molecular formula C22H19N5O7S2 B11652329 2-ethoxy-4-[(Z)-(2-ethyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate

2-ethoxy-4-[(Z)-(2-ethyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate

Cat. No.: B11652329
M. Wt: 529.5 g/mol
InChI Key: LNNOOLWZGLVCLP-CVFJJXLISA-N
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Description

2-ETHOXY-4-{[(6Z)-2-ETHYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}PHENYL 2-NITROBENZENE-1-SULFONATE is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines This compound is characterized by its unique structure, which includes a thiadiazolo[3,2-a]pyrimidine core, an ethoxy group, and a nitrobenzene sulfonate moiety

Properties

Molecular Formula

C22H19N5O7S2

Molecular Weight

529.5 g/mol

IUPAC Name

[2-ethoxy-4-[(Z)-(2-ethyl-5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]phenyl] 2-nitrobenzenesulfonate

InChI

InChI=1S/C22H19N5O7S2/c1-3-19-25-26-20(23)14(21(28)24-22(26)35-19)11-13-9-10-16(17(12-13)33-4-2)34-36(31,32)18-8-6-5-7-15(18)27(29)30/h5-12,23H,3-4H2,1-2H3/b14-11-,23-20?

InChI Key

LNNOOLWZGLVCLP-CVFJJXLISA-N

Isomeric SMILES

CCC1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-])OCC)/C(=O)N=C2S1

Canonical SMILES

CCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-])OCC)C(=O)N=C2S1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXY-4-{[(6Z)-2-ETHYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}PHENYL 2-NITROBENZENE-1-SULFONATE typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known methods. The key steps in the synthesis include:

    Formation of the Thiadiazolo[3,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thiadiazolo[3,2-a]pyrimidine ring system.

    Introduction of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction, typically using an ethylating agent such as ethyl iodide or ethyl bromide.

    Attachment of the Nitrobenzene Sulfonate Moiety: This step involves the sulfonation of a nitrobenzene derivative, followed by coupling with the thiadiazolo[3,2-a]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-ETHOXY-4-{[(6Z)-2-ETHYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}PHENYL 2-NITROBENZENE-1-SULFONATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to reduce the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amino-substituted compounds.

Scientific Research Applications

2-ETHOXY-4-{[(6Z)-2-ETHYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}PHENYL 2-NITROBENZENE-1-SULFONATE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-ETHOXY-4-{[(6Z)-2-ETHYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}PHENYL 2-NITROBENZENE-1-SULFONATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-ETHOXY-4-{[(6Z)-2-ETHYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}PHENYL 4-CHLOROBENZOATE
  • 2-ETHOXY-4-{[(6Z)-2-ETHYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}PHENYL 4-METHYLBENZENE-1-SULFONATE

Uniqueness

The uniqueness of 2-ETHOXY-4-{[(6Z)-2-ETHYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}PHENYL 2-NITROBENZENE-1-SULFONATE lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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